molecular formula C22H23FN4 B1680565 Revaprazan CAS No. 199463-33-7

Revaprazan

Cat. No. B1680565
CAS RN: 199463-33-7
M. Wt: 362.4 g/mol
InChI Key: LECZXZOBEZITCL-UHFFFAOYSA-N
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Description

Revaprazan is a drug that reduces gastric acid secretion and is used for the treatment of gastritis . It acts as an acid pump antagonist (potassium-competitive acid blocker) . It is used for the short-term treatment of gastric ulcer, duodenal ulcer, and for the improvement of mucosal lesion in acute and chronic gastritis . It decreases the acid produced in the stomach and helps in promoting the healing of ulcers .


Synthesis Analysis

Revaprazan hydrochloride is synthesized using the expensive 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline as a key intermediate . A mixture of revaprazan hydrochloride and methanol was heated to get a clear solution . A study has also been conducted on the development of compounds with strong inhibitory potency using deep generative models for de novo drug design with organic synthesis and cryo-EM structural analysis .


Molecular Structure Analysis

The molecular formula of Revaprazan is C22H23FN4 . Its molecular weight is 362.4 g/mol . The IUPAC name is N-(4-fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-amine .


Chemical Reactions Analysis

A liquid chromatography–ultraviolet (LC–UV) method has been developed for the determination of revaprazan in human plasma .


Physical And Chemical Properties Analysis

Revaprazan has a molecular weight of 362.44 . It is a member of isoquinolines .

Scientific Research Applications

Pharmacodynamic Prediction in Drug Discovery

Enhancement of Oral Bioavailability

Researchers have developed a solid supersaturable micelle (SSuM) of Revaprazan to improve its dissolution and oral bioavailability . This approach is particularly beneficial for drugs with poor water solubility, aiming to enhance their absorption in the gastrointestinal tract.

Gastrointestinal Pharmacology

As a potassium-competitive acid blocker (P-CAB), Revaprazan is primarily researched for its effects on gastric acid secretion. The drug’s ability to inhibit the H+/K+ ATPase enzyme in the stomach lining makes it a subject of interest in gastrointestinal pharmacology studies .

Analytical Method Development

Revaprazan has been the subject of analytical method development, where sensitive and specific techniques like liquid chromatography–electrospray ionization–tandem mass spectrometry (LC–ESI–MS–MS) are used for its determination in human plasma . This is crucial for pharmacokinetic studies and therapeutic drug monitoring.

Solid Formulation Development

The development of solid formulations such as SSuMs for Revaprazan is a significant area of research. It involves optimizing the drug’s physical and chemical properties to improve its stability, solubility, and patient compliance .

Mechanism of Action

Target of Action

Revaprazan, also known by the trade name Revanex, is primarily targeted at reducing gastric acid secretion . It acts as an acid pump antagonist, specifically a potassium-competitive acid blocker (P-CAB) . The primary target of Revaprazan is the gastric H+,K±ATPase (proton pump), which is the key therapeutic target for ulcer diseases such as gastric ulcers, duodenal ulcers, and gastroesophageal reflux disease (GERD) .

Mode of Action

Revaprazan works by reversibly inhibiting the gastric H+,K±ATPase by competing with the K+ on the luminal surface . This action provides a faster onset and longer duration of action than conventional proton pump inhibitors (PPIs) . It’s worth noting that the interaction mechanisms of Revaprazan were studied by induced-fit docking, molecular dynamics, and MM/GBSA binding free energy calculation methods .

Biochemical Pathways

Revaprazan’s anti-inflammatory action against Helicobacter pylori-induced COX-2 expression is achieved by inactivating Akt signaling . Infection of AGS cells with H. pylori induces significant up-regulation of COX-2 in time- and concentration-dependent manners, which is mediated by Akt phosphorylation .

Pharmacokinetics

It’s known that revaprazan is metabolized to inactive metabolites mainly by cytochrome p450 (cyp)3a4 and to some extent by cyp2b6, cyp2c19, cyp2d6, and sult2a1 . A mass balance study showed that 59% of the orally administered radioactivity was recovered in urine as metabolites and in an unchanged form, indicating extensive metabolism .

Result of Action

The molecular and cellular effects of Revaprazan’s action include significant anti-inflammatory actions on H. pylori infection beyond acid suppression . Revaprazan treatment significantly inhibits IkappaB-alpha degradation as well as Akt inactivation, resulting in attenuation of H. pylori-induced COX-2 expression . An additional rescuing action of Revaprazan against H. pylori-induced cytotoxicity has been noted .

Action Environment

Safety and Hazards

Revaprazan should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Revaprazan has been suggested to exert significant anti-inflammatory actions as much as proton pump inhibitors (PPIs) . It has been hypothesized that revaprazan could regulate H. pylori-driven COX-2 expression as one of its anti-inflammatory pharmacological actions . Potassium-competitive acid blockers (P-CABs) like Revaprazan are emerging as novel treatments for acid-related disorders including gastroesophageal reflux disease .

properties

IUPAC Name

N-(4-fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4/c1-14-15(2)24-22(25-19-10-8-18(23)9-11-19)26-21(14)27-13-12-17-6-4-5-7-20(17)16(27)3/h4-11,16H,12-13H2,1-3H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECZXZOBEZITCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2CCN1C3=NC(=NC(=C3C)C)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870216
Record name N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Revaprazan

CAS RN

199463-33-7
Record name Revaprazan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199463-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Revaprazan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199463337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Revaprazan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16308
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REVAPRAZAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P184180P5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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